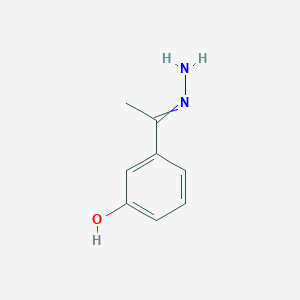

3-ethanehydrazonoylphenol

Description

3-Ethanehydrazonoylphenol is a phenolic derivative featuring a hydrazonoyl functional group (–NH–N=C–) attached to an ethyl-substituted aromatic ring. While direct studies on this compound are sparse in the provided evidence, structurally related hydrazonoylphenol derivatives (e.g., thiophene- and pyrazole-linked analogs) highlight its relevance in coordination chemistry and pharmaceutical research . Hydrazonoyl groups are known to enhance ligand-metal binding efficiency, while the phenol moiety contributes to solubility in polar solvents and hydrogen-bonding interactions. Applications may span catalysis, antimicrobial agents, and drug intermediates, though further studies are needed to confirm its specific roles.

Properties

IUPAC Name |

3-ethanehydrazonoylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6(10-9)7-3-2-4-8(11)5-7/h2-5,11H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMISKWPNHPNQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN)C1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethanehydrazonoylphenol typically involves the reaction of 3-hydroxyacetophenone with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified .

Industrial Production Methods: While specific industrial production methods for 3-ethanehydrazonoylphenol are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Ethanehydrazonoylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction of 3-ethanehydrazonoylphenol can yield hydroquinones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

3-Ethanehydrazonoylphenol has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ethanehydrazonoylphenol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells . Additionally, its hydrazone moiety allows it to form stable complexes with metal ions, which can be useful in catalysis and other chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-ethanehydrazonoylphenol with analogs from the provided evidence, focusing on structural features, physicochemical properties, and applications.

Table 1: Comparative Analysis of 3-Ethanehydrazonoylphenol and Analogous Compounds

Key Observations:

Structural Complexity and Functional Groups: 3-Ethanehydrazonoylphenol’s simplicity (phenol + hydrazonoyl group) contrasts with 7a and 7b, which incorporate thiophene and pyrazole rings. These heterocycles enhance π-π stacking but reduce solubility . The benzimidazole-phenol hybrid () exhibits rigidity due to fused aromatic systems, likely increasing thermal stability compared to hydrazonoyl derivatives .

Solubility and Reactivity: Ethyl carboxylate in 7b improves solubility in organic solvents like dioxane, whereas 7a’s cyano group may favor nucleophilic reactions . Thiophene-based compounds () show higher solubility in alcohols, aligning with their role as synthetic intermediates .

Applications: 7a/7b are synthesized via sulfur-mediated cyclocondensation (), suggesting utility in heterocyclic chemistry for bioactive molecule design . Benzimidazole-phenol derivatives () are linked to pharmaceutical applications due to benzimidazole’s prevalence in drugs (e.g., antiparasitics) . Thiophene-amino alcohols () are regulated as impurities in USP standards, underscoring their relevance in drug quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.